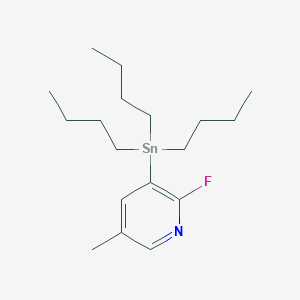

2-Fluoro-5-methyl-3-(tributylstannyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-5-methyl-3-(tributylstannyl)pyridine, also known as FMTP, is a heterocyclic compound that is widely used in scientific research. It is used in various fields such as organic chemistry, biochemistry, and pharmacology. This compound is of particular interest due to its unique structure and properties, which make it suitable for a variety of applications. FMTP has been used in the synthesis of a wide range of compounds, including peptides, carbohydrates, and nucleic acids. It has also been used in the study of enzyme mechanisms and in the development of pharmaceuticals.

Applications De Recherche Scientifique

Synthesis of Fluorinated Pyridines

2-Fluoro-5-methyl-3-(tributylstannyl)pyridine: is a valuable building block in the synthesis of various fluorinated pyridines . These compounds are sought after for their unique physical, chemical, and biological properties, which are significantly influenced by the presence of fluorine atoms. The electron-withdrawing nature of fluorine makes these pyridines less reactive and less basic than their non-fluorinated counterparts, opening up possibilities for selective synthesis and applications in medicinal chemistry.

Agricultural Chemical Development

The introduction of fluorine atoms into lead structures is a common modification to develop new agricultural products with improved properties . 2-Fluoro-5-methyl-3-(tributylstannyl)pyridine can serve as an intermediate in creating compounds with fluorine-containing substituents, which have been commercialized as active ingredients in various agricultural applications.

Stille Cross-Coupling Reactions

This compound is utilized in Stille cross-coupling reactions, which are pivotal in creating complex organic molecules . These reactions are instrumental in the pharmaceutical industry for the synthesis of various drugs and active pharmaceutical ingredients.

Radiobiology and Imaging Agents

Fluorinated pyridines, including derivatives synthesized from 2-Fluoro-5-methyl-3-(tributylstannyl)pyridine , are of special interest in radiobiology . They are used to create imaging agents, particularly those substituted with F-18 , which are potential candidates for local radiotherapy of cancer and other biological applications.

Development of Fluorinated Pharmaceuticals

Around 10% of all pharmaceuticals used in medical treatment contain a fluorine atom . The compound can be a precursor for the development of such fluorinated drugs, contributing to the discovery of new medicinal candidates.

Synthesis of Bidentate Ligands

2-Fluoro-5-methyl-3-(tributylstannyl)pyridine: is a building block in the synthesis of bidentate ligands, such as 2-pyridylazaazulene . These ligands exhibit pH and cationic-metal dependent emission spectra, making them useful in various analytical and diagnostic applications.

Mécanisme D'action

Target of Action

It’s known that organotin compounds like tributyltin are often used in stille cross-coupling reactions , which are powerful tools for forming carbon-carbon bonds in organic synthesis.

Mode of Action

The mode of action of 2-Fluoro-5-methyl-3-(tributylstannyl)pyridine is likely related to its role in Stille cross-coupling reactions . In these reactions, the organotin compound acts as a nucleophile, attacking an electrophilic carbon center in another molecule. This results in the formation of a new carbon-carbon bond.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-5-methyl-3-(tributylstannyl)pyridine . Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of Stille cross-coupling reactions.

Propriétés

IUPAC Name |

tributyl-(2-fluoro-5-methylpyridin-3-yl)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN.3C4H9.Sn/c1-5-2-3-6(7)8-4-5;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHSJTGMZLOEIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(N=CC(=C1)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32FNSn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586034 |

Source

|

| Record name | 2-Fluoro-5-methyl-3-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-methyl-3-(tributylstannyl)pyridine | |

CAS RN |

1025745-87-2 |

Source

|

| Record name | 2-Fluoro-5-methyl-3-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Cyano-3-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-pyridine](/img/structure/B1317770.png)

![2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide](/img/structure/B1317788.png)

![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine](/img/structure/B1317799.png)